molecular formula C32H32N2O7S B12884867 Allyl 2-[2-[4-(allyloxy)phenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 609795-65-5

Allyl 2-[2-[4-(allyloxy)phenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12884867
CAS No.: 609795-65-5
M. Wt: 588.7 g/mol
InChI Key: GTIZVSPCGXLBFT-RFBIWTDZSA-N
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Description

Allyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Allyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core thiazole structure, followed by the introduction of the pyrrole and benzoyl groups. The final steps involve the addition of the allyloxy and butoxy groups. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Allyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various biochemical pathways, potentially inhibiting or activating specific proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

  • 4-(2-(4-butoxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-(2-(4-butoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-(2-(4-butoxybenzoyl)carbohydrazonoyl)phenyl 2-fluorobenzoate Compared to these compounds, Allyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to its combination of allyloxy and butoxy groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

609795-65-5

Molecular Formula

C32H32N2O7S

Molecular Weight

588.7 g/mol

IUPAC Name

prop-2-enyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H32N2O7S/c1-5-8-19-40-24-15-11-22(12-16-24)27(35)25-26(21-9-13-23(14-10-21)39-17-6-2)34(30(37)28(25)36)32-33-20(4)29(42-32)31(38)41-18-7-3/h6-7,9-16,26,35H,2-3,5,8,17-19H2,1,4H3/b27-25-

InChI Key

GTIZVSPCGXLBFT-RFBIWTDZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCC=C)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCC=C)O

Origin of Product

United States

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